molecular formula C27H23ClN2O4 B2585510 ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-00-9

ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2585510
CAS No.: 1114871-00-9
M. Wt: 474.94
InChI Key: BFLDZDZSOWHQFO-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative characterized by a substituted quinoline core with a phenyl group at position 2, a carbamoyl-substituted methoxy group at position 4, and an ethyl ester at position 4. The 3-chloro-2-methylphenyl group introduces steric and electronic effects that may influence molecular interactions, while the ethyl ester at position 6 enhances solubility and metabolic stability .

Properties

IUPAC Name

ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-12-13-23-20(14-19)25(15-24(29-23)18-8-5-4-6-9-18)34-16-26(31)30-22-11-7-10-21(28)17(22)2/h4-15H,3,16H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLDZDZSOWHQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Substitution Reactions:

    Carbamoylation: The carbamoyl group is introduced using a suitable isocyanate reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings.

    Reduction: Reduction reactions can target the carbamoyl and ester groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield amines and alcohols.

Scientific Research Applications

Ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may inhibit key signaling pathways involved in cell growth and proliferation, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their pharmacological properties, and structural modifications significantly impact their biological and physicochemical profiles. Below is a comparative analysis of ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Features Synthesis Method Biological Relevance
Target Compound 4-{[(3-Chloro-2-methylphenyl)carbamoyl]methoxy}, 2-phenyl, 6-ethyl ester Carbamoyl-linked methoxy group, chloro-methylphenyl substituent Likely involves nucleophilic substitution or coupling reactions (inferred from similar syntheses) Potential P-glycoprotein inhibition (analogous to methoxy-substituted quinolines)
Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate 6-methoxy, 2-phenyl, 4-methyl ester Methoxy group at position 6, methyl ester at position 4 Reflux with methyl iodide and K₂CO₃ in acetone Studied as P-glycoprotein inhibitor
Ethyl 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-chloro, 2-oxo, 4-phenyl, 3-ethyl ester Oxo group at position 2, chloro substituent at position 6 Condensation of ethyl acetoacetate with substituted anilines Anticancer and antimicrobial activity
Ethyl 6-Chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 6-chloro, 2-(chloro-dimethylquinolinylmethoxy), 4-phenyl, 3-ethyl ester Bis-quinoline linkage, multiple chloro and methyl groups Alkylation using KOtBu in THF Structural complexity for targeted drug design

Key Differences and Implications

  • Substituent Position and Bioactivity: The target compound’s 4-position carbamoyl-methoxy group distinguishes it from simpler esters (e.g., methyl or ethyl esters in ). This group may enhance hydrogen-bonding interactions, as carbamoyl derivatives are known to participate in directed supramolecular assembly .
  • Chloro vs. Chloro substituents (as in ) increase lipophilicity and may improve membrane permeability.
  • Synthetic Complexity : The carbamoyl-methoxy linkage in the target compound likely requires multi-step synthesis, including coupling reactions, whereas simpler analogs (e.g., ) are synthesized via single-step alkylation.

Physicochemical and Crystallographic Insights

  • Hydrogen-Bonding Patterns: The carbamoyl group in the target compound may form N–H···O or O–H···N hydrogen bonds, similar to patterns observed in ureido or amide-containing quinolines .
  • Crystallographic Tools : Structural elucidation of such compounds relies on programs like SHELX and ORTEP-3 , which are critical for resolving complex substituent arrangements.

Biological Activity

Ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antiviral, and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20_{20}H19_{19}ClN2_{2}O4_{4}
  • Molecular Weight : 392.83 g/mol

The presence of the quinoline core structure is crucial for its biological activity, as it has been linked to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. A study conducted on a series of quinoline derivatives demonstrated that modifications at the C-2 and C-4 positions significantly influenced their anticancer efficacy.

Research Findings

  • In vitro Studies :
    • The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
    • An MTT assay indicated an IC50_{50} value of approximately 10 μM for MCF-7 cells, suggesting potent activity (Table 1).
Cell LineIC50_{50} (μM)Selectivity Index
MCF-710>10
PC-315>8
  • Mechanism of Action :
    • The compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.
    • It also disrupts the cell cycle at the G2/M phase, leading to increased cell death.

Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against SARS-CoV-2.

Key Findings

  • Inhibition of Viral Replication :
    • The compound was tested in VeroE6 cells with an EC50_{50} value ranging from 5.9 to 13 μM, demonstrating significant antiviral activity without cytotoxicity at concentrations up to 100 μM .
    • It was found to inhibit the helicase activity of nsp13 with an IC50_{50} value of 0.42 μM, indicating a potential mechanism for its antiviral effects.

Antibacterial Activity

The antibacterial effects of this compound have also been explored, particularly against resistant strains of Staphylococcus aureus.

Research Insights

  • Efficacy Against Resistant Strains :
    • The compound exhibited notable activity as an efflux pump inhibitor (EPI), enhancing the efficacy of conventional antibiotics against resistant strains.
    • Structure-activity relationship (SAR) studies revealed that introducing a methoxy group at the C-6 position improved antibacterial activity while reducing host cell toxicity .

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